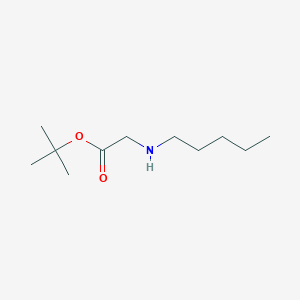
tert-Butyl pentylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl pentylglycinate: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a tert-butyl group and a pentyl group attached to the glycine molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl pentylglycinate typically involves the esterification of glycine with tert-butyl alcohol and pentyl alcohol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction is carried out under controlled conditions to ensure high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to improved product quality and reduced waste.
化学反応の分析
Types of Reactions: tert-Butyl pentylglycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace one or more functional groups in the molecule with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl pentylglycinate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a model compound to study the interactions of glycine derivatives with biological molecules. It may also be used in the development of new drugs and therapeutic agents.
Medicine: In medicine, the compound’s potential therapeutic properties are being explored. It may have applications in the treatment of certain diseases or conditions, although further research is needed to fully understand its effects.
Industry: In industrial applications, this compound is used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes.
作用機序
The mechanism of action of tert-Butyl pentylglycinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
- tert-Butyl glycinate
- tert-Butyl sarcosinate
- tert-Butyl aminoacetate
Comparison: tert-Butyl pentylglycinate is unique due to the presence of both tert-butyl and pentyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and solubility characteristics. These differences make it suitable for specific applications where other compounds may not be as effective .
特性
分子式 |
C11H23NO2 |
|---|---|
分子量 |
201.31 g/mol |
IUPAC名 |
tert-butyl 2-(pentylamino)acetate |
InChI |
InChI=1S/C11H23NO2/c1-5-6-7-8-12-9-10(13)14-11(2,3)4/h12H,5-9H2,1-4H3 |
InChIキー |
RGDWEPLXJBOUGN-UHFFFAOYSA-N |
正規SMILES |
CCCCCNCC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















